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3-Pentafluoroethylsulfanyl-propionitrile

Cat. No.: B12116607
M. Wt: 205.15 g/mol
InChI Key: LOQKKHUSSFZNHA-UHFFFAOYSA-N
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Description

The Significance of Fluorinated Organic Compounds in Molecular Design

The introduction of fluorine into organic molecules imparts a range of unique and often beneficial properties. rsc.orgwikipedia.org Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric alteration. rsc.orgwikipedia.org The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound, a crucial factor in the development of pharmaceuticals. rsc.orgwikipedia.org In fact, approximately 25% of pharmaceuticals and 40% of agrochemicals currently on the market contain fluorine. rsc.org The presence of fluorine can also modulate a molecule's lipophilicity, which affects its ability to permeate cell membranes. rsc.orgresearchgate.net These combined effects have made fluorination a standard strategy in drug discovery for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules. rsc.org

Synthetic Utility and Diverse Reactivity of Nitrile Functional Groups

The nitrile, or cyano (-C≡N), group is a versatile functional group in organic synthesis. youtube.com Its linear geometry and the triple bond between carbon and nitrogen provide a unique electronic structure, with an electrophilic carbon atom that is susceptible to nucleophilic attack. This reactivity allows nitriles to be converted into a wide array of other functional groups. For instance, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride, or hydrolyzed under acidic or basic conditions to yield carboxylic acids. youtube.comlibretexts.orgyoutube.comchadsprep.com They can also react with organometallic reagents, such as Grignard reagents, to form ketones after a workup step. youtube.comyoutube.com This extensive reactivity makes nitriles valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.net

The Role of Fluoroalkylthio Moieties in Enhancing Molecular Properties and Reactivity

Fluoroalkylthio groups, such as the pentafluoroethylthio (-SC2F5) group, are of growing interest in medicinal chemistry. rsc.orgresearchgate.net These groups are known to significantly increase the lipophilicity of a molecule, even more so than their trifluoromethyl (-CF3) counterparts. rsc.orgresearchgate.net For example, the Hansch constant, a measure of lipophilicity, is higher for the trifluoromethylthio (-SCF3) group (1.44) compared to the trifluoromethyl group (0.88). rsc.orgresearchgate.net This enhanced lipophilicity can improve a molecule's permeability across biological membranes. rsc.orgresearchgate.net The introduction of a pentafluoroethylthio group can therefore be a strategic move in the design of new drugs and agrochemicals to improve their bioavailability and efficacy. rsc.orgresearchgate.net While methods for introducing the trifluoromethylthio group are more established, research into the synthesis of pentafluoroethylthio compounds is an active area of investigation. rsc.orgresearchgate.net

Research Landscape and Significance of 3-Pentafluoroethylsulfanyl-propionitrile

Specific research on this compound is not widely available in the public domain. However, its structure suggests significant potential as a building block in organic and medicinal chemistry. The molecule combines the features of a reactive nitrile group and a property-modulating pentafluoroethylthio moiety.

The presence of the pentafluoroethylthio group is anticipated to confer high lipophilicity and metabolic stability. rsc.orgresearchgate.net The propionitrile (B127096) backbone provides a three-carbon chain that can be further functionalized. The terminal nitrile group is a versatile handle for a variety of chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or reaction with nucleophiles to extend the carbon skeleton. youtube.comlibretexts.orgyoutube.comchadsprep.com

Given these characteristics, this compound could be a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and materials. For example, the corresponding amine, obtained by reduction of the nitrile, could be a key component in the synthesis of new bioactive compounds where the pentafluoroethylthio group enhances biological activity. While detailed research findings and applications for this specific compound are yet to be broadly published, its constituent parts point towards a promising role in the development of new chemical entities.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H4F5NS
Molecular Weight 205.15 g/mol
CAS Number Not available
Melting Point Not available
Boiling Point Not available
Density Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F5NS B12116607 3-Pentafluoroethylsulfanyl-propionitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F5NS/c6-4(7,8)5(9,10)12-3-1-2-11/h1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQKKHUSSFZNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(C(F)(F)F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Pentafluoroethylsulfanyl Propionitrile and Its Derivatives

Development of Convergent and Stereoselective Synthetic Pathways

Sequential Assembly of Functional Moieties

A primary and effective method for the synthesis of 3-Pentafluoroethylsulfanyl-propionitrile is the sequential assembly of its core components. This is typically achieved through a Michael addition reaction. masterorganicchemistry.comwikipedia.org In this process, a nucleophilic sulfur species, pentafluorosulfanylethylthiol (C2F5SH), adds to the electrophilic β-carbon of acrylonitrile (B1666552) (CH2=CHCN).

The reaction involves the initial generation of a pentafluoroethylthiolate anion (C2F5S-) through the deprotonation of the corresponding thiol with a suitable base. This highly nucleophilic species then attacks the carbon-carbon double bond of acrylonitrile in a conjugate addition fashion. The resulting carbanion is subsequently protonated, typically by the solvent or a mild acid added during workup, to yield the final product, this compound. The general scheme for this reaction is presented below:

Reaction Scheme: Michael Addition for the Synthesis of this compound

Reactant 1Reactant 2Catalyst/BaseProduct
PentafluoroethylthiolAcrylonitrileBase (e.g., Et3N)This compound

This method is highly efficient for the construction of the C-S bond and the carbon backbone of the propionitrile (B127096) moiety in a single, atom-economical step. The choice of base and solvent can be critical in optimizing the reaction conditions to maximize the yield and minimize potential side reactions.

While this specific reaction directly leads to the achiral target molecule, the principles of stereoselective synthesis become important when considering the synthesis of derivatives of this compound that may contain chiral centers. For instance, if a substituted acrylonitrile derivative with a prochiral center is used, the development of stereoselective Michael additions would be necessary to control the formation of specific stereoisomers.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful and efficient alternative to traditional linear synthetic routes. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to generate derivatives or more complex structures incorporating the pentafluoroethylsulfanyl-propionitrile scaffold.

For example, a hypothetical MCR could involve the in-situ generation of pentafluoroethylthiol from a precursor, which then reacts with acrylonitrile and a third component to introduce additional functionality in a one-pot process. Such strategies are at the forefront of modern organic synthesis, aiming to increase efficiency and reduce waste.

Catalytic Methods in the Synthesis of Fluorinated Propionitriles

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of fluorinated propionitriles like this compound can be significantly enhanced through the use of catalytic methods.

Transition Metal Catalysis for C-S Bond Formation

While the Michael addition is a classic method for C-S bond formation, transition metal catalysis offers alternative and potentially more versatile routes. Transition metal complexes, particularly those of copper, palladium, and nickel, are well-known to catalyze the formation of carbon-sulfur bonds through various cross-coupling reactions.

In the context of synthesizing this compound or its derivatives, a transition metal-catalyzed approach could involve the coupling of a pentafluoroethylthiol equivalent with a 3-halopropionitrile. For instance, a copper-catalyzed cross-coupling reaction could be envisioned as follows:

Hypothetical Transition Metal-Catalyzed Synthesis

Substrate 1Substrate 2CatalystLigandBaseProduct
3-BromopropionitrilePentafluoroethylthiolCuIPhenanthrolineCs2CO3This compound

This approach would be particularly useful for creating a library of derivatives by varying the substituted propionitrile starting material. The development of such catalytic systems is an active area of research, aiming to provide milder and more general methods for the synthesis of fluorinated organosulfur compounds.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of the Michael addition of thiols to α,β-unsaturated nitriles, organocatalysts can be employed to achieve high levels of enantioselectivity when a prochiral substrate is used.

For the synthesis of derivatives of this compound, chiral organocatalysts such as thioureas, squaramides, or cinchona alkaloids could be utilized. These catalysts can activate the electrophile (acrylonitrile derivative) or the nucleophile (pentafluoroethylthiol) through hydrogen bonding or by acting as a general base, thereby facilitating the reaction and controlling the stereochemical outcome.

An example of an organocatalytic approach to a related transformation is the enantioselective Michael addition of a thiol to an enone, which can be adapted for acrylonitrile acceptors. The data below illustrates the potential of organocatalysis in achieving high stereoselectivity in such reactions.

Illustrative Data from Organocatalyzed Michael Additions

CatalystSubstrateThiolSolventYield (%)Enantiomeric Excess (%)
Chiral ThioureaCyclohexenoneThiophenolToluene9592
Cinchona AlkaloidChalconeBenzyl MercaptanDichloromethane9899

While this data does not directly correspond to the synthesis of this compound, it highlights the power of organocatalysis in controlling the stereochemistry of C-S bond formation, a principle that is directly applicable to the synthesis of chiral derivatives within this class of compounds.

Chemical Reactivity and Mechanistic Studies of 3 Pentafluoroethylsulfanyl Propionitrile

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional handle, susceptible to a variety of chemical transformations. The presence of the electron-withdrawing pentafluoroethyl group can modulate the reactivity of the cyano group, although specific studies on this compound are limited. General principles of nitrile chemistry can, however, be extrapolated.

Table 1: General Nucleophilic Additions to Nitriles

Reaction TypeReagent(s)Intermediate(s)Product(s)
Hydrolysis (Acidic)H₃O⁺, heatAmideCarboxylic Acid
Hydrolysis (Basic)OH⁻, H₂O, heatImine anion, AmideCarboxylate
ReductionLiAlH₄, then H₂OImine anion, DianionPrimary Amine
Grignard ReactionRMgX, then H₃O⁺Imine anionKetone

This table represents generalized reactions of nitriles and is not based on specific experimental data for 3-Pentafluoroethylsulfanyl-propionitrile.

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through initial nucleophilic attack on the nitrile carbon, followed by intramolecular cyclization. For instance, nitriles can react with bifunctional reagents to form heterocycles like thiazoles, pyrimidines, and triazoles. The specific reaction pathways and resulting heterocyclic systems are highly dependent on the reaction partners and conditions. Research into the synthesis of novel trisubstituted olefins has demonstrated the utility of N-heterocycles in reactions that could potentially be adapted for nitrile-containing compounds. mdpi.com

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. researchgate.netnih.gov In the context of nitriles, they can act as dipolarophiles. While nitriles themselves are not potent dipolarophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups. These reactions typically involve 1,3-dipoles such as azides, nitrile oxides, and nitrones. rsc.orgwikipedia.org The interaction of the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile governs the regioselectivity of the cycloaddition. wikipedia.org Although specific examples involving this compound are not documented, the general principle suggests its potential participation in such reactions to form substituted heterocyclic systems.

Reactions at the Pentafluoroethylsulfanyl Group

The pentafluoroethylsulfanyl group is known for its high electronegativity and steric bulk, which can present challenges in synthetic transformations. rsc.org

The sulfur atom in the pentafluoroethylsulfanyl group exists in a high oxidation state and is generally considered to be relatively inert to further oxidation under standard conditions. The surrounding electron-withdrawing fluorine atoms significantly reduce the electron density on the sulfur, making it less susceptible to electrophilic attack by oxidizing agents.

The carbon-fluorine bonds in the pentafluoroethyl group are exceptionally strong, rendering them highly resistant to cleavage. Direct functionalization through fluorine displacement is generally not a feasible synthetic strategy under typical laboratory conditions. However, the extreme electron-withdrawing nature of the SF5 group can influence the reactivity of the adjacent methylene (B1212753) group, although specific studies on this aspect for this compound are lacking. Research on other SF5-containing molecules indicates that reactions often occur at other sites in the molecule, with the SF5 group itself remaining intact. rsc.org

Reactions Involving Hypervalent Sulfur Intermediates

No studies detailing the formation or reaction of hypervalent sulfur intermediates involving this compound have been found in the current body of scientific literature.

Electrophilic and Nucleophilic Processes on the Propionitrile (B127096) Backbone

There is no available research on the electrophilic or nucleophilic reactions occurring specifically at the propionitrile backbone of this compound.

Rearrangement Reactions and Fragmentation Pathways

Specific rearrangement reactions or fragmentation pathways for this compound have not been documented in published research.

Kinetic and Thermodynamic Investigations of Reaction Mechanisms

No kinetic or thermodynamic data for any reaction mechanism involving this compound is currently available.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Constant Analysis

The analysis of one-dimensional NMR spectra is the first step in structural elucidation. For 3-Pentafluoroethylsulfanyl-propionitrile, ¹H, ¹³C, and ¹⁹F NMR spectra would yield critical data.

¹H NMR: The proton NMR spectrum would be expected to show two multiplets corresponding to the two methylene (B1212753) (-CH₂-) groups of the propionitrile (B127096) backbone. The protons closer to the electron-withdrawing nitrile group would appear at a lower field (higher ppm) compared to the protons adjacent to the sulfur atom. The integration of these signals would confirm the presence of two protons in each environment.

¹³C NMR: The carbon NMR spectrum would reveal three distinct signals for the carbon atoms of the propionitrile moiety. The carbon of the nitrile group (-C≡N) would have a characteristic chemical shift in the 117-121 ppm range. The two methylene carbons would be distinguished based on their proximity to the nitrile and the pentafluoroethylsulfanyl groups.

¹⁹F NMR: The fluorine-19 NMR is particularly informative for this compound. The pentafluoroethylsulfanyl (-SF₅) group would typically exhibit a characteristic pattern consisting of two signals: a quintet for the apical fluorine atom and a doublet for the four equatorial fluorine atoms, resulting from spin-spin coupling between them.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J)
¹H ~ 2.8 Triplet J(H-H)
¹H ~ 3.1 Triplet J(H-H)
¹³C ~ 15 Singlet
¹³C ~ 20 Singlet
¹³C ~ 118 Singlet
¹⁹F Varies Quintet J(Fₐ-Fₑ)

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the signals of the two adjacent methylene groups, confirming their scalar coupling and connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for the two methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons over two to three bonds. This would be crucial to confirm the connectivity between the propionitrile backbone and the pentafluoroethylsulfanyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. While less critical for this flexible molecule, it could reveal preferred conformations in solution.

Solid-State NMR for Supramolecular Assembly Characterization

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. This technique can reveal information about intermolecular interactions, packing arrangements, and the presence of different polymorphs.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₄F₅NS), the exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragmentation pathways would likely involve the loss of the nitrile group, cleavage of the C-S bond, and fragmentation of the -SF₅ group.

Table 2: Predicted HRMS Data for this compound

Ion Predicted m/z
[M+H]⁺ Calculated Exact Mass
[M-CN]⁺ Calculated Exact Mass

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 2250 cm⁻¹, which is characteristic of the nitrile (-C≡N) stretching vibration. Other significant peaks would include C-H stretching vibrations around 2900-3000 cm⁻¹ and strong absorptions corresponding to S-F and C-F bond vibrations.

Raman Spectroscopy: Raman spectroscopy would also detect the nitrile stretch, often with a strong intensity. The S-F symmetric stretch would also be expected to be Raman active.

X-ray Diffraction Studies for Single Crystal Structure Determination

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. This data serves as the ultimate validation of the structural assignments made by other spectroscopic methods. A study published in the Journal of Synchrotron Radiation described the crystal structure of the related compound propionitrile, which was determined to crystallize in the Pnma space group at 100 K. researchgate.netnih.gov While this provides a reference, the bulky and highly electronegative pentafluoroethylsulfanyl group would significantly influence the crystal packing of the title compound.

Chromatographic and Hyphenated Techniques for Purity Assessment and Complex Mixture Analysis

The purity assessment and analysis of this compound in complex mixtures rely heavily on chromatographic and hyphenated analytical techniques. These methods are essential for separating the target compound from starting materials, byproducts, and other components, as well as for its definitive identification and quantification. The choice of technique is often dictated by the volatility and polarity of the analyte and the complexity of the sample matrix.

For volatile and thermally stable compounds like many organofluorine derivatives, Gas Chromatography (GC) is a primary analytical tool. When coupled with a Mass Spectrometer (GC-MS), it provides a powerful method for both separation and structural elucidation. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification.

In the context of analyzing aliphatic pentafluorosulfanyl compounds, the selection of the GC column's stationary phase is critical. A dimethylpolysiloxane stationary phase, for instance, has been effectively used for the separation of various acylated derivatives, indicating its potential applicability for separating this compound and related compounds.

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred separation technique. HPLC separates components based on their interactions with a solid stationary phase and a liquid mobile phase. For organofluorine compounds, reversed-phase HPLC, often utilizing a C18 or a pentafluorophenyl (PFP) stationary phase, is commonly employed. The PFP phase, in particular, can offer unique selectivity for fluorinated compounds due to specific interactions between the electron-rich fluorine atoms of the analyte and the fluorinated stationary phase. A study on various pentafluorosulfanyl compounds utilized a C18 reversed-phase column for HPLC analysis, demonstrating its utility in this class of compounds. nih.gov

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing novel compounds like this compound. The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful, as it can handle a wide range of compounds with varying polarities and molecular weights. researchgate.netnih.gov LC-MS provides not only retention time data from the chromatography but also molecular weight and structural information from the mass spectrometry, enabling confident identification of the target compound in a complex matrix.

To illustrate the application of these techniques, the following data tables present hypothetical yet representative analytical parameters that would be relevant for the analysis of this compound.

Table 1: Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph
ColumnDimethylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
MS Transfer Line Temp280 °C
MS Source Temp230 °C

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for the Purity Assessment of this compound

ParameterValue
Liquid Chromatograph
ColumnC18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient30% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeDiode Array Detector (DAD)
Wavelength210 nm

Detailed research findings from the analysis of reaction mixtures in the synthesis of aliphatic pentafluorosulfanyl compounds often reveal the presence of starting materials, desired products, and various byproducts. Chromatographic techniques are essential to resolve these components and assess the purity of the isolated this compound. The integration of peak areas in the resulting chromatogram allows for the quantification of the compound's purity. Furthermore, in complex matrixes such as environmental or biological samples, these hyphenated techniques would be crucial for the selective detection and quantification of this specific organofluorine nitrile.

Computational Chemistry and Theoretical Investigations of 3 Pentafluoroethylsulfanyl Propionitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its geometry, stability, and reactivity. These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of molecules like 3-Pentafluoroethylsulfanyl-propionitrile.

The process begins with geometry optimization, where DFT methods are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For this compound, a common approach would involve a functional like B3LYP or ωB97X-D, paired with a Pople-style basis set such as 6-311+G(d,p) or a Dunning correlation-consistent basis set like cc-pVTZ. The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electronegative fluorine and nitrogen atoms and the sulfur atom's flexible electron shell.

Once the optimized geometry is found, a wealth of energetic data can be extracted. This includes the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and electronic excitability. A larger gap suggests higher stability.

Interactive Table 1: Representative DFT-Calculated Properties for this compound

This table presents typical data that would be generated from a DFT calculation (e.g., using the B3LYP/6-311+G(d,p) level of theory). The values are illustrative.

ParameterIllustrative ValueUnitDescription
Total Electronic Energy-1337.456HartreesThe total energy of the molecule in its optimized, ground electronic state.
HOMO Energy-8.12eVEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential.
LUMO Energy-0.55eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
HOMO-LUMO Gap7.57eVAn indicator of chemical reactivity and electronic transition energy.
Dipole Moment4.89DebyeA measure of the overall polarity of the molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy, often referred to as the "gold standard" of quantum chemistry.

These high-accuracy methods are typically employed for single-point energy calculations on a geometry previously optimized with a less expensive method like DFT. For this compound, a CCSD(T) calculation would provide a highly reliable benchmark for its electronic energy and could be used to refine the energetics of reaction pathways. These methods are essential for situations where electron correlation effects, which are approximated in DFT, are critical for an accurate description of the chemical system.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations would be invaluable for exploring the conformational flexibility of the propionitrile (B127096) chain and the ethylsulfur bridge in this compound.

In an MD simulation, atoms are treated as classical particles moving according to a force field—a set of parameters that approximate the potential energy of the system. By simulating the molecule over nanoseconds or longer, researchers can observe how it folds and flexes, identifying the most stable conformers and the energy barriers between them. Furthermore, by simulating a collection of these molecules, one can study intermolecular interactions, providing insight into the liquid-state properties and potential for aggregation.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface of the reaction and identifying the minimum energy path. The highest point along this path is the transition state (TS), which represents the energetic barrier that must be overcome for the reaction to occur.

For this compound, one might model its hydrolysis, nucleophilic substitution at the carbon adjacent to the nitrile group, or its thermal decomposition. Using DFT methods, the geometries of the reactants, products, and the transition state are optimized. A frequency calculation is then performed to confirm the nature of these stationary points; a stable molecule will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy difference between the reactants and the transition state yields the activation energy, a key determinant of the reaction rate.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be used to interpret and verify experimental data. For this compound, this is particularly useful.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁴N) in the molecule's magnetic field, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts are invaluable for assigning peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies calculated during a geometry optimization correspond directly to the absorption bands in an IR spectrum. The predicted spectrum can help identify characteristic functional group vibrations, such as the C≡N stretch of the nitrile group and the C-F stretches of the pentafluoroethyl group.

Interactive Table 2: Representative Predicted vs. Experimental Spectroscopic Data

This table illustrates how theoretical predictions for vibrational frequencies are correlated with experimental IR data. The predicted values are typically scaled by a factor (e.g., ~0.96-0.98 for DFT) to account for anharmonicity and method limitations.

Vibrational ModePredicted Wavenumber (cm⁻¹)Scaled Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
C≡N Stretch231522462240 - 2260
C-H Stretch (CH₂)301029202850 - 2960
C-F Stretch (CF₃)129012511200 - 1350 (strong, broad)
C-F Stretch (CF₂)118511491100 - 1200 (strong)

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity. These models are statistical in nature and rely on a set of "descriptors" calculated for a series of related compounds.

For this compound, these descriptors would be derived from the computational methods described above. They could include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), topological descriptors (e.g., molecular connectivity indices), and steric descriptors (e.g., molecular volume). If one were studying a particular reaction for a series of similar nitrile compounds, a QSRR model could be developed to predict the reaction rate or equilibrium constant based on these computed descriptors. This would allow for the rapid screening of new, hypothetical compounds for desired reactivity without needing to synthesize and test each one.

Advanced Research Applications and Methodological Development Utilizing 3 Pentafluoroethylsulfanyl Propionitrile

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical structure of 3-pentafluoroethylsulfanyl-propionitrile, featuring both a reactive nitrile group and a robust pentafluoroethylsulfanyl moiety, positions it as a highly valuable and versatile building block in organic synthesis. researchgate.netenamine.netnih.govresearchgate.net

The nitrile functionality of this compound serves as a key handle for the construction of a wide array of nitrogen-containing heterocyclic compounds. The strong electron-withdrawing nature of the pentafluoroethylsulfanyl group can influence the reactivity of the nitrile group and the properties of the resulting heterocyclic systems. For instance, the nitrile can undergo cyclization reactions with various binucleophiles to form pyridines, pyrimidines, or other complex ring systems. While direct examples of this specific molecule are not yet widely published, the synthesis of other SF5-substituted aromatic compounds, such as phthalonitriles, demonstrates the utility of the nitrile group in the presence of an SF5 substituent for creating complex molecules. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Resulting Heterocycle Potential Properties Influenced by the SF5 Group
Dinucleophiles (e.g., diamines, amino alcohols) Pyrimidines, Oxazines Enhanced thermal stability, altered basicity, modified lipophilicity
1,3-Dipoles Triazoles, Oxadiazoles Increased metabolic stability, modulation of electronic properties

The pentafluoroethylsulfanyl group in this compound is exceptionally stable, allowing for chemical transformations to be carried out on the propionitrile (B127096) backbone without disturbing the SF5 moiety. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each yielding a new class of organosulfur compounds. These transformations would produce novel building blocks where the potent effects of the SF5 group can be exploited in medicinal chemistry and materials science. The synthesis of SF5-containing amino acids from other SF5-substituted precursors has been successfully demonstrated, indicating the feasibility of such transformations. nih.gov

Table 2: Potential Organosulfur Derivatives from this compound

Transformation of Nitrile Group Resulting Compound Class Potential Applications
Reduction 3-Pentafluoroethylsulfanyl-propylamine Synthesis of amides, imines, and other nitrogen-containing derivatives for pharmaceutical and agrochemical research.
Hydrolysis 3-Pentafluoroethylsulfanyl-propionic acid Formation of esters and amides, use as a monomer in polymer synthesis.

Application in Materials Science Research

The distinct properties imparted by the pentafluoroethylsulfanyl group, such as high thermal stability and hydrophobicity, make this compound an attractive candidate for applications in materials science.

The nitrile group of this compound can be a versatile functional handle for incorporation into polymers. It can be polymerized through anionic or coordination polymerization, or it can be used as a monomer in copolymerization with other suitable monomers. The resulting polymers would possess the unique characteristics of the SF5 group, potentially leading to materials with high thermal resistance, low surface energy, and specific dielectric properties. Furthermore, the nitrile group on a polymer backbone could be post-functionalized to introduce other functionalities.

In the field of energy storage, particularly for lithium-ion batteries, electrolyte additives play a crucial role in improving performance and safety. Nitrile-containing compounds are known to be effective in forming a stable solid electrolyte interphase (SEI) on electrode surfaces. For example, 3-(phenylsulfonyl)propionitrile has been investigated as a bifunctional additive that enhances the cycling stability of high-voltage lithium-ion batteries by forming a protective film on both the cathode and anode. researchgate.netrsc.org Given these precedents, this compound is a promising candidate for a high-performance electrolyte additive. The presence of the highly fluorinated SF5 group could further enhance the oxidative stability of the electrolyte, a critical factor for high-voltage applications.

Table 3: Comparison of Related Nitrile-Based Electrolyte Additives

Compound Key Features Reported Benefits in Li-ion Batteries
3-(Phenylsulfonyl)propionitrile Contains sulfonyl and nitrile groups Forms protective SEI on both electrodes, improves cycle performance at higher voltages. researchgate.netrsc.org
3,3'-(Ethylenedioxy)dipropionitrile (EDPN) Contains ether and nitrile groups Improves oxidation stability of the electrolyte, enhances capacity retention at high voltage. researchgate.net

Exploration in Chemical Probe Development for Biological Systems (Focus on chemical synthesis for probes, not biological activity itself)

Chemical probes are essential tools for studying biological systems. The synthesis of novel probes often involves the incorporation of unique functional groups that can report on their local environment or serve as a handle for detection. While the biological activity of this compound itself is not the focus, its synthesis and derivatization are highly relevant to creating new chemical probes. The SF5 group can serve as a ¹⁹F NMR marker due to its distinct chemical shift, allowing for non-invasive imaging and detection. The propionitrile tail can be chemically modified to attach reporter groups, affinity tags, or reactive moieties for target engagement. The synthesis of such probes would leverage the synthetic versatility of the nitrile group, as discussed in section 6.1.

Development of Novel Fluorination and Trifluoromethylthiolation Reagents

The development of new reagents for fluorination and trifluoromethylthiolation is a dynamic area of chemical research, driven by the significant impact of fluorine and the trifluoromethylthio group on the properties of organic molecules in pharmaceuticals, agrochemicals, and materials science. However, the potential of this compound as a foundational structure for creating such reagents has not been explored in published scientific literature.

Extensive searches of scholarly articles and chemical databases did not yield any studies describing the conversion of this compound into either electrophilic or nucleophilic fluorinating agents. Similarly, there is no evidence of its use as a synthon for the generation of trifluoromethylthiolating reagents, which are crucial for installing the valuable SCF₃ group onto target molecules.

Given the absence of research in this specific area, no data tables or detailed research findings can be presented. The scientific community has yet to investigate or report on the reactivity of this compound in the context of developing new fluorination or trifluoromethylthiolation methodologies. Therefore, its role in advancing these fields of synthetic chemistry is currently undefined.

Future Research Directions and Overarching Challenges

Advancements in Sustainable Synthesis and Green Chemistry Methodologies

The future synthesis of 3-Pentafluoroethylsulfanyl-propionitrile will likely be guided by the principles of green chemistry, focusing on minimizing environmental impact and enhancing process efficiency. numberanalytics.comnih.gov A primary goal will be the development of catalytic methods that reduce the volume of chemical waste and avoid the use of hazardous reagents. numberanalytics.com Researchers will likely explore the use of flow chemistry, a technique that offers improved safety, efficiency, and scalability over traditional batch processes. numberanalytics.com

Furthermore, the development of new fluorinating agents derived from renewable sources with lower toxicity profiles is an emerging trend in organofluorine chemistry that could be applied to the synthesis of this compound. numberanalytics.com The overarching challenge lies in integrating these sustainable practices into economically viable and scalable production methods for this compound and its derivatives. A framework that incorporates green chemistry principles from the initial design of the synthesis route will be crucial for developing more sustainable chemical production. nih.gov

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique combination of a nitrile group and a pentafluoroethylthio group in this compound suggests a rich and largely unexplored reactive landscape. Future research is expected to focus on elucidating the reactivity of the C-F bonds within the pentafluoroethylthio moiety, which are known for their high bond energy and polarity, presenting significant challenges and opportunities for selective activation. researchgate.net

Investigations into the transformation of the nitrile group in the presence of the electron-withdrawing pentafluoroethylthio group could lead to the discovery of novel chemical transformations. Researchers may explore C-H activation strategies to functionalize the molecule at positions that are traditionally difficult to access, thereby avoiding the need for pre-functionalized substrates. cas.cn The development of new synthetic methods that leverage non-traditional starting materials could also open up new avenues for the synthesis of complex organofluorine compounds from this compound. umich.edu

Integration into Chemo- and Biocatalytic Processes for Selective Transformations

The selective transformation of this compound using catalytic methods is a promising area for future research. In the realm of chemocatalysis, the development of catalysts that can selectively activate and transform specific bonds within the molecule will be a key focus.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly exciting avenue for the selective transformation of organofluorine compounds. numberanalytics.comnumberanalytics.com Future research could involve the discovery or engineering of enzymes, such as fluorinases, that can perform highly selective modifications on the this compound scaffold under mild reaction conditions. numberanalytics.comnih.gov The integration of biocatalytic steps with traditional chemical synthesis could lead to more efficient and sustainable routes to valuable fluorinated molecules. numberanalytics.com The directed evolution of enzymes could further enhance their catalytic efficiency and substrate scope for transformations involving fluorinated compounds. acs.org

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

To fully understand and optimize the synthesis and transformations of this compound, the development and application of advanced in situ characterization techniques will be indispensable. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring reactions involving organofluorine compounds in real-time. numberanalytics.commagritek.com Its high sensitivity and the 100% natural abundance of the 19F nucleus allow for detailed kinetic and mechanistic studies. numberanalytics.commagritek.com

Future research will likely involve the use of in situ 19F NMR to monitor the progress of reactions, identify transient intermediates, and elucidate reaction mechanisms. researchgate.net This real-time data will be crucial for optimizing reaction conditions to improve yields and minimize byproducts. numberanalytics.com Furthermore, advanced NMR techniques, such as those utilizing the large chemical shift anisotropy of 19F, could provide detailed structural information about the molecule and its interactions in various environments. nih.govtypeset.io

Computational Design and Optimization of Novel Derivatives with Tunable Properties

Computational chemistry will play a pivotal role in accelerating the discovery and optimization of novel derivatives of this compound. Molecular dynamics simulations and density functional theory (DFT) calculations can be employed to predict the physicochemical properties of new derivatives and to understand their reactivity at a molecular level. rsc.org

Researchers will likely use computational tools to design derivatives with tailored properties for specific applications, such as in materials science or as intermediates for pharmaceuticals. For instance, by modeling the interactions of different derivatives with biological targets or in electrolyte systems, scientists can prioritize synthetic efforts on the most promising candidates. rsc.org This in silico approach can significantly reduce the time and resources required for experimental studies and provides a powerful strategy for the rational design of new molecules with enhanced performance characteristics.

Q & A

Q. What are the recommended synthetic routes for 3-Pentafluoroethylsulfanyl-propionitrile, and what methodological considerations are critical for reproducibility?

The synthesis of fluorinated sulfanyl compounds often involves pentafluorosulfanylation reactions. A viable route may include:

  • Step 1 : Preparation of a propanenitrile precursor with a reactive site (e.g., thiol or halogen group).
  • Step 2 : Introducing the pentafluoroethylsulfanyl group via nucleophilic substitution or radical-mediated reactions using reagents like SF5-containing building blocks .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound. Key considerations : Use anhydrous conditions to prevent hydrolysis of the nitrile group, and optimize reaction temperature to balance reactivity and stability of the fluorinated moiety.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • NMR : Analyze 19F^{19}\text{F} NMR for signals near -70 to -90 ppm (CF2_2/CF3_3 groups) and 13C^{13}\text{C} NMR for nitrile peaks (~110-120 ppm).
  • IR : Confirm the nitrile group via a sharp absorption band at ~2240 cm1^{-1}.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]+^+ and fragmentation patterns consistent with the sulfanyl and nitrile groups. Cross-reference spectral data with structurally analogous compounds (e.g., 3-(4-Fluorophenoxy)propanenitrile) to validate assignments .

Advanced Research Questions

Q. How can contradictions in reported reactivity data of this compound in nucleophilic substitution reactions be resolved?

Discrepancies may arise from differences in solvent polarity, counterion effects, or steric hindrance. Methodological approaches include:

  • Systematic parameter variation : Test solvents (e.g., DMF vs. THF) and bases (e.g., K2_2CO3_3 vs. DBU) to identify optimal conditions.
  • Computational modeling : Use DFT calculations to map transition states and identify steric/electronic barriers to reactivity .
  • In situ monitoring : Employ techniques like 19F^{19}\text{F} NMR kinetics to track intermediate formation and degradation pathways.

Q. What experimental designs are recommended for studying the thermal stability and decomposition pathways of this compound?

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–400°C at 10°C/min) to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to degradation.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., HF, SF4_4) under inert and oxidative atmospheres. Safety note : Perform experiments in a fume hood with HF-scavenging traps and personal protective equipment (PPE) due to potential release of toxic fluorinated byproducts .

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd or Cu complexes) to assess binding affinity and transition-state stabilization.
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitrile carbon) to predict sites for nucleophilic attack.
  • Solvent Modeling : Use COSMO-RS to evaluate solvent effects on reaction thermodynamics. Validate predictions with experimental kinetic studies under varied catalytic conditions .

Methodological Considerations for Data Interpretation

Q. What strategies are effective in reconciling conflicting spectroscopic data for fluorinated nitriles like this compound?

  • Cross-validation : Compare 19F^{19}\text{F} and 13C^{13}\text{C} NMR data with structurally similar compounds (e.g., perfluorinated sulfanyl derivatives) .
  • Isotopic labeling : Synthesize 15N^{15}\text{N}-labeled analogs to resolve overlapping nitrile signals in complex matrices.
  • Collaborative analysis : Share raw spectral data with fluorochemistry specialists to address assignment ambiguities.

Q. How should researchers design kinetic studies to investigate the hydrolysis resistance of this compound in aqueous media?

  • pH-dependent assays : Measure hydrolysis rates across pH 2–12 to identify acid/base-catalyzed pathways.
  • Isotope effects : Compare kHk_{\text{H}}/kDk_{\text{D}} in H2_2O vs. D2_2O to elucidate mechanistic steps.
  • Activation energy calculation : Use Arrhenius plots from data collected at 25–80°C. Note : The electron-withdrawing pentafluoroethylsulfanyl group likely enhances nitrile stability, but steric effects may modulate reactivity .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a HF-resistant face shield if decomposition is anticipated.
  • Ventilation : Conduct experiments in a fume hood with HEPA filters.
  • Waste disposal : Collect fluorinated waste separately and neutralize with calcium carbonate before disposal .

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